N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide
Description
N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide is a chemical compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carboxamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-6-7-17-15(10-13)11-16(14(2)21-17)18(23)22-19(12-20)8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZJVJGTCPMLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with 2,6-dimethylquinoline-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-Cyanocyclohexyl-2,6-dimethylquinoline-3-carboxylic acid.
Reduction: 1-Aminocyclohexyl-2,6-dimethylquinoline-3-carboxamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)acetamide
- N-(4-Cyanotetrahydro-2H-pyran-4-yl)acetamide
- N-(1-Cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2,6-dimethylquinoline-3-carboxamide is unique due to the presence of both cyano and carboxamide groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its structure allows for the formation of various derivatives, making it a valuable compound in research and industrial applications.
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